molecular formula C15H23FN2O2S B5815400 4-fluoro-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide

4-fluoro-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide

Cat. No.: B5815400
M. Wt: 314.4 g/mol
InChI Key: FTPPNVWPZXFNPZ-UHFFFAOYSA-N
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Description

4-fluoro-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide is a chemical compound that belongs to the class of aromatic sulfonamides This compound is characterized by the presence of a fluorine atom, a piperidine ring, and a benzenesulfonamide group

Properties

IUPAC Name

4-fluoro-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN2O2S/c1-13-7-11-18(12-8-13)10-2-9-17-21(19,20)15-5-3-14(16)4-6-15/h3-6,13,17H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPPNVWPZXFNPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCNS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 4-methylpiperidine with appropriate reagents under controlled conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction, often using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Coupling with Benzenesulfonamide: The final step involves coupling the fluorinated piperidine intermediate with benzenesulfonamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

4-fluoro-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide
  • 4-fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide

Uniqueness

4-fluoro-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide is unique due to its specific structural features, such as the presence of a fluorine atom and a 4-methylpiperidine group

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